

Dibutyl Succinate: A Bio-Based Plasticizer for Sustainable Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl succinate*

Cat. No.: *B085449*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing demand for environmentally friendly and safe materials has propelled the development of bio-based plasticizers as sustainable alternatives to traditional petroleum-derived additives like phthalates. Among these, **dibutyl succinate** (DBS) has emerged as a promising candidate due to its renewable origins, biodegradability, and effective plasticizing properties. This technical guide provides a comprehensive overview of **dibutyl succinate**, including its synthesis, performance characteristics in polymer formulations, and relevant experimental protocols.

Introduction to Dibutyl Succinate

Dibutyl succinate (DBS), with the chemical formula $C_{12}H_{22}O_4$, is the dibutyl ester of succinic acid.^[1] Succinic acid is a key platform chemical that can be produced through the fermentation of biomass, making DBS a bio-based and renewable material.^{[2][3]} It is a colorless to pale yellow liquid with low volatility and is soluble in organic solvents.^[1] Primarily used as a plasticizer, DBS enhances the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).^{[1][4][5]} Its low toxicity and biodegradability make it a "green" alternative to conventional phthalate plasticizers, which have raised environmental and health concerns.^{[4][5]}

Synthesis of Dibutyl Succinate

Dibutyl succinate is synthesized through the direct esterification of succinic acid with n-butanol.^{[6][7]} The reaction is typically catalyzed by an acid and involves the removal of water to

drive the equilibrium towards the formation of the ester.[\[5\]](#)

Reaction Scheme

The overall reaction for the synthesis of **dibutyl succinate** is as follows:

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of **dibutyl succinate**.

Materials:

- Succinic acid
- n-Butanol
- Acid catalyst (e.g., macroporous cation exchange resin, phosphotungstic acid, or p-toluenesulfonic acid)[\[4\]](#)[\[7\]](#)[\[8\]](#)
- Toluene (as an azeotropic agent for water removal)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separating funnel, distillation setup)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and n-butanol. A typical molar ratio of n-butanol to succinic acid is between 2:1 and 6:1.[\[4\]](#)
- Catalyst Addition: Add the acid catalyst to the reaction mixture. The amount of catalyst will depend on the specific type used.
- Azeotropic Distillation: Add toluene to the flask to facilitate the azeotropic removal of water.

- Reaction: Heat the mixture to reflux. The reaction temperature is typically maintained between 100°C and 150°C.[4] The water produced during the esterification will be collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected and can take from 3 to 9 hours.[4]
- Neutralization: After the reaction is complete (i.e., the theoretical amount of water has been collected), cool the mixture to room temperature. Transfer the mixture to a separating funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
- Washing: Wash the organic layer with distilled water until the aqueous layer is neutral.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and remove the excess n-butanol and toluene by vacuum distillation to obtain purified **dibutyl succinate**.

Performance as a Plasticizer

Dibutyl succinate has been extensively evaluated as a plasticizer, primarily in PVC, and has shown performance comparable or even superior to the conventional phthalate plasticizer di(2-ethylhexyl) phthalate (DEHP).

Mechanism of Action

Plasticizers work by embedding themselves between the polymer chains, increasing the intermolecular spacing. This reduces the polymer-polymer chain secondary interactions, thereby increasing the mobility of the polymer chains and resulting in a more flexible and softer material. The effectiveness of a plasticizer is influenced by its compatibility with the polymer, its molecular size, and its structure.

Performance Data

The following tables summarize the performance of **dibutyl succinate** and other succinate esters as plasticizers in PVC, with comparisons to the traditional plasticizer DEHP.

Table 1: Mechanical Properties of Plasticized PVC (40 phr)

Plasticizer	Tensile Strength (MPa)	Elongation at Break (%)	Shore A Hardness
DEHP	~15-20	~250-350	~80-85
Dibutyl Succinate (DBS)	Comparable or slightly lower	Comparable or higher	Comparable or slightly lower
Dihexyl Succinate (DHS)	Comparable	Comparable or higher	Comparable

Note: Specific values can vary depending on the exact formulation and processing conditions.
Data compiled from multiple sources indicating general performance trends.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 2: Thermal Properties of Plasticized PVC (40 phr)

Plasticizer	Glass Transition Temperature (Tg) (°C)	Onset of Thermal Degradation (Tonset) (°C)
Neat PVC	~80-85	~200-220
DEHP	~ -10 to 0	~230-250
Dibutyl Succinate (DBS)	Lower than DEHP (up to 11°C reduction)	Comparable to DEHP
Dihexyl Succinate (DHS)	Lower than DEHP	Comparable to DEHP

Note: Tg is a key indicator of plasticizer efficiency; a lower Tg indicates better plasticization.
Data compiled from multiple sources.[\[2\]](#)[\[10\]](#)

Table 3: Migration Resistance of Plasticizers from PVC

Plasticizer	Migration Rate (e.g., % weight loss)	Test Conditions
DEHP	Higher	Varies (e.g., solvent extraction, activated carbon)
Dibutyl Succinate (DBS)	Lower than DEHP	Varies
Di(2-ethylhexyl) Succinate (DEHS)	Up to 38% lower than DEHP	Organic media

Note: Lower migration is a critical advantage for bio-based plasticizers, especially in applications with direct human contact. Data compiled from multiple sources.[\[10\]](#)[\[11\]](#)

Experimental Protocols for Performance Evaluation Preparation of Plasticized PVC Sheets

Materials:

- PVC resin
- **Dibutyl succinate** (or other plasticizer)
- Thermal stabilizer (e.g., a mixed metal stabilizer)
- Lubricant (e.g., stearic acid)
- Two-roll mill
- Hydraulic press

Procedure:

- Compounding: Dry blend the PVC resin, plasticizer (at the desired concentration, e.g., 40 parts per hundred resin - phr), thermal stabilizer, and lubricant.
- Milling: Process the dry blend on a two-roll mill at a temperature of approximately 160-170°C until a homogeneous sheet is formed.

- Molding: Press the milled sheet in a hydraulic press at a temperature of 170-180°C and a pressure of around 10 MPa to form sheets of a specified thickness (e.g., 1 mm).
- Conditioning: Condition the sheets at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Mechanical Properties Testing

Method: Tensile testing according to ASTM D638 or ISO 527.

Procedure:

- Cut dumbbell-shaped specimens from the conditioned PVC sheets.
- Measure the initial width and thickness of the gauge section of each specimen.
- Mount the specimen in the grips of a universal testing machine.
- Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
- Record the load and elongation throughout the test.
- Calculate the tensile strength at break and the elongation at break.[\[12\]](#)

Thermal Properties Testing

Method: DMTA to determine the glass transition temperature (Tg).[\[13\]](#)[\[14\]](#)

Procedure:

- Cut rectangular specimens from the conditioned PVC sheets.
- Mount the specimen in the DMTA instrument in a suitable fixture (e.g., single cantilever or three-point bending).[\[15\]](#)
- Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.

- Ramp the temperature from a low temperature (e.g., -100°C) to a temperature above the Tg (e.g., 50°C) at a constant heating rate (e.g., 3°C/min).
- The Tg is determined as the temperature at the peak of the tan δ curve.

Method: TGA to determine the thermal stability.[\[16\]](#)

Procedure:

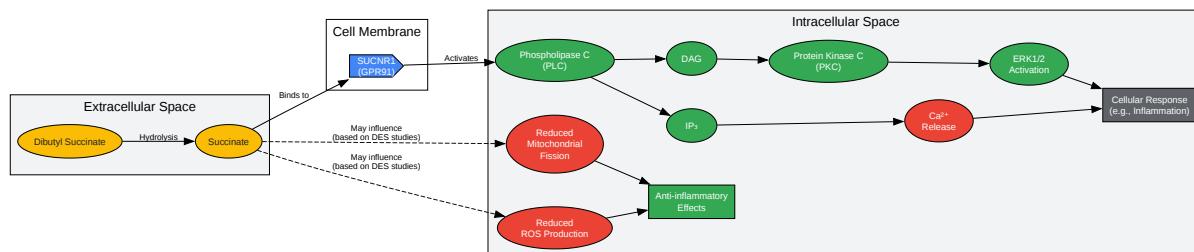
- Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.
- Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
- Record the sample weight as a function of temperature.
- The onset of thermal degradation is determined as the temperature at which a significant weight loss begins.

Migration Resistance Testing

Method: Solvent extraction method based on EN ISO 177:2017.

Procedure:

- Cut a precisely sized and weighed specimen of the plasticized PVC.
- Immerse the specimen in a specified solvent (e.g., hexane, ethanol, or a food simulant) at a controlled temperature for a defined period (e.g., 24 hours at 60°C).
- After the immersion period, remove the specimen, wipe it dry, and dry it in a vacuum oven to a constant weight.
- The weight loss of the specimen represents the amount of plasticizer that has migrated into the solvent. The result is typically expressed as a percentage of the initial plasticizer content.


Potential Biological Interactions and Signaling Pathways

While **dibutyl succinate** is primarily designed for its physical properties as a plasticizer and is considered to have low toxicity, it is important to consider the potential biological interactions of its core component, succinate.^[17] Succinate is a key intermediate in the citric acid cycle and has been identified as a signaling molecule in various cellular processes, particularly in inflammation.^{[18][19]}

Extracellular succinate can activate the G-protein coupled receptor SUCNR1 (also known as GPR91), which is expressed on various cell types, including immune cells and cells in the kidney and liver.^[19] Activation of SUCNR1 can trigger intracellular signaling cascades, such as the release of intracellular calcium and the activation of downstream pathways like the ERK1/2 pathway, leading to various physiological responses.^[20]

A study on diethyl succinate, a shorter-chain analogue of DBS, has shown that it can modulate microglial polarization and activation by reducing mitochondrial fission and cellular reactive oxygen species (ROS) production, suggesting an anti-inflammatory role.^{[18][21]}

It is important to note that the biological effects of **dibutyl succinate** itself have not been as extensively studied in the context of specific signaling pathways. The following diagram illustrates a potential signaling pathway for succinate, which may be relevant for understanding the broader biological context of succinate-based plasticizers.

[Click to download full resolution via product page](#)

Potential signaling pathway of succinate.

Conclusion

Dibutyl succinate stands out as a viable, bio-based alternative to traditional phthalate plasticizers. Its synthesis from renewable resources, combined with its effective plasticizing performance and favorable safety and environmental profile, makes it an attractive option for a wide range of polymer applications. The data presented in this guide demonstrate that DBS can impart flexibility and improve the thermal properties of polymers like PVC, often with superior migration resistance compared to conventional plasticizers. Further research into the long-term performance and potential biological interactions of **dibutyl succinate** will continue to solidify its position as a key component in the development of sustainable and safe materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103342638B - Preparation method of dibutyl succinate - Google Patents [patents.google.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. Dibutyl succinate | 141-03-7 [chemicalbook.com]
- 7. Dibutyl succinate [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. specialchem.com [specialchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scionresearch.com [scionresearch.com]
- 15. pbipolymer.com [pbipolymer.com]
- 16. setaramsolutions.com [setaramsolutions.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. mdpi.com [mdpi.com]
- 19. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dibutyl Succinate: A Bio-Based Plasticizer for Sustainable Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085449#dibutyl-succinate-as-a-bio-based-plasticizer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com